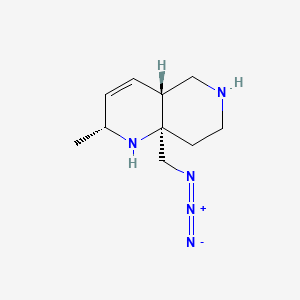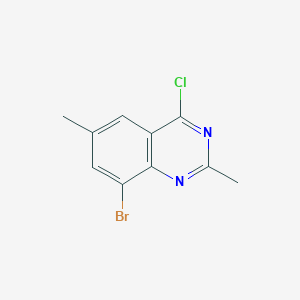![molecular formula C17H22ClN3O5S B11824500 (2R)-N-hydroxy-2-[(4-hydroxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride](/img/structure/B11824500.png)
(2R)-N-hydroxy-2-[(4-hydroxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-N-ヒドロキシ-2-[(4-ヒドロキシフェニル)スルホニル-(ピリジン-3-イルメチル)アミノ]-3-メチルブタンアミド;塩酸塩は、様々な科学分野で潜在的な応用を持つ複雑な有機化合物です。この化合物は、スルホニル基、ピリジニル基、ヒドロキシル基を含むその独自の化学構造によって特徴付けられており、化学、生物学、医学の研究者の関心の対象となっています。
準備方法
合成経路と反応条件
(2R)-N-ヒドロキシ-2-[(4-ヒドロキシフェニル)スルホニル-(ピリジン-3-イルメチル)アミノ]-3-メチルブタンアミド;塩酸塩の合成は、通常、中間体の形成を含む複数のステップを必要とします。プロセスは、スルホニルおよびピリジニル中間体の調製から始まり、続いて制御された条件下でのカップリングが行われます。
工業生産方法
この化合物の工業生産は、一貫性と純度を確保するために自動反応器を使用した大規模合成を含む可能性があります。プロセスには、反応条件と最終生成物の純度を監視するための厳格な品質管理が含まれます。
化学反応の分析
反応の種類
(2R)-N-ヒドロキシ-2-[(4-ヒドロキシフェニル)スルホニル-(ピリジン-3-イルメチル)アミノ]-3-メチルブタンアミド;塩酸塩は、以下のものを含む様々な化学反応を起こします。
酸化: ヒドロキシル基は、対応するケトンまたはアルデヒドを形成するために酸化することができます。
還元: この化合物は、アミンまたはアルコールを形成するために還元することができます。
置換: スルホニル基は、求核置換反応に参加することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、水酸化ナトリウムなどの求核剤が含まれます。反応は、通常、目的の生成物の形成を保証するために、制御された温度とpH条件下で行われます。
生成される主な生成物
これらの反応から生成される主な生成物には、ケトン、アルデヒド、アミン、置換スルホニル化合物など、元の化合物の様々な誘導体が含まれます。
科学研究での応用
化学
化学において、(2R)-N-ヒドロキシ-2-[(4-ヒドロキシフェニル)スルホニル-(ピリジン-3-イルメチル)アミノ]-3-メチルブタンアミド;塩酸塩は、有機合成における試薬として、およびより複雑な分子の構成ブロックとして使用されます。
生物学
生物学的研究において、この化合物は、酵素やタンパク質との潜在的な相互作用について研究されており、生化学的経路を理解するための貴重なツールとなっています。
医学
医学において、この化合物は、体内での特定の分子標的と相互作用する能力など、潜在的な治療効果について調査されています。
産業
産業分野において、(2R)-N-ヒドロキシ-2-[(4-ヒドロキシフェニル)スルホニル-(ピリジン-3-イルメチル)アミノ]-3-メチルブタンアミド;塩酸塩は、医薬品やその他の化学製品の製造に使用されています。
科学的研究の応用
Chemistry
In chemistry, (2R)-N-hydroxy-2-[(4-hydroxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and proteins, making it a valuable tool for understanding biochemical pathways.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets in the body.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products.
作用機序
(2R)-N-ヒドロキシ-2-[(4-ヒドロキシフェニル)スルホニル-(ピリジン-3-イルメチル)アミノ]-3-メチルブタンアミド;塩酸塩の作用機序は、酵素や受容体などの特定の分子標的との相互作用に関係しています。この化合物はこれらの標的に結合し、それらの活性を調節し、様々な生化学的経路に影響を与えます。この相互作用は、シグナル伝達、遺伝子発現、代謝調節などの細胞プロセスに変化をもたらす可能性があります。
類似の化合物との比較
類似の化合物
類似の化合物には、以下のような他のスルホニルおよびピリジニル誘導体が含まれます。
- スルホニル尿素
- ピリジニルアミン
- ヒドロキシル化スルホンアミド
独自性
(2R)-N-ヒドロキシ-2-[(4-ヒドロキシフェニル)スルホニル-(ピリジン-3-イルメチル)アミノ]-3-メチルブタンアミド;塩酸塩を際立たせているのは、特定の化学的および生物学的特性を付与する官能基のユニークな組み合わせです。この独自性は、研究および産業用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Similar compounds include other sulfonyl and pyridinyl derivatives, such as:
- Sulfonylureas
- Pyridinylamines
- Hydroxylated sulfonamides
Uniqueness
What sets (2R)-N-hydroxy-2-[(4-hydroxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C17H22ClN3O5S |
|---|---|
分子量 |
415.9 g/mol |
IUPAC名 |
(2R)-N-hydroxy-2-[(4-hydroxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride |
InChI |
InChI=1S/C17H21N3O5S.ClH/c1-12(2)16(17(22)19-23)20(11-13-4-3-9-18-10-13)26(24,25)15-7-5-14(21)6-8-15;/h3-10,12,16,21,23H,11H2,1-2H3,(H,19,22);1H/t16-;/m1./s1 |
InChIキー |
WWMUUIJQBMUGSU-PKLMIRHRSA-N |
異性体SMILES |
CC(C)[C@H](C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)O.Cl |
正規SMILES |
CC(C)C(C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R)-11-but-3-enyl-7,12-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B11824448.png)


![(2R)-5-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B11824469.png)



![(1R,7S)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11824501.png)





